molecular formula C17H17N3O5 B2420090 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034311-64-1

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2420090
CAS No.: 2034311-64-1
M. Wt: 343.339
InChI Key: WRVVFTFYUMAQHI-UHFFFAOYSA-N
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Description

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H17N3O5. This compound features a unique structure that includes a benzofuran moiety, a pyrrolidine ring, and an imidazolidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-24-12-4-2-3-10-7-13(25-15(10)12)16(22)19-6-5-11(9-19)20-14(21)8-18-17(20)23/h2-4,7,11H,5-6,8-9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVVFTFYUMAQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4C(=O)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the introduction of the pyrrolidine ring and the imidazolidine-2,4-dione core. Common synthetic routes include:

    Formation of Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions.

    Formation of Imidazolidine-2,4-dione Core: This step involves the cyclization of urea derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and optimized reaction conditions .

Chemical Reactions Analysis

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds with the benzofuran moiety may have comparable chemical properties.

    Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core and may have similar pharmacological profiles.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Biological Activity

The compound 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H14F3N3O4
  • CAS Number : 2034284-50-7

This compound features a benzofuran moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activities. The mechanisms involved include:

  • Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This is evidenced by flow cytometry analyses that demonstrate early apoptotic changes in treated cells .
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase, further contributing to their antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:

  • Inhibition of Bacterial Growth : The compound exhibits moderate activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests potential utility in treating bacterial infections .

Case Study 1: Apoptosis Induction in K562 Cells

A study focusing on K562 leukemia cells demonstrated that exposure to the compound resulted in significant apoptosis. The study utilized the Annexin V-FITC assay to confirm early apoptotic changes and assessed caspase activation as a marker of apoptosis. Results showed increased activity of caspases 3 and 7 following treatment with the compound, indicating a robust apoptotic response .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results highlighted its effectiveness against specific Gram-positive strains while showing limited activity against Gram-negative bacteria. This differential activity underscores the need for further optimization to enhance its antibacterial profile .

Data Tables

Biological ActivityObservationsReference
Apoptosis InductionIncreased ROS levels; caspase activation
Antimicrobial ActivityMIC values: 16 - 64 µg/mL against Gram-positive strains

Q & A

Q. What experimental methods are critical for structural characterization of this compound?

Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm connectivity and stereochemistry. For example, HMBC correlations can resolve ambiguities in carbonyl group assignments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular formula and fragmentation patterns.
  • X-ray Crystallography: Resolve absolute stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding in the imidazolidine-dione ring) .

Q. Table 1: Example Spectroscopic Data

TechniqueKey Observations
¹H NMR (400 MHz)δ 7.45 (d, J=8.4 Hz, benzofuran H), δ 4.20 (m, pyrrolidine H)
¹³C NMRδ 170.5 (C=O, imidazolidine), δ 160.1 (C-OCH3)
HRMS[M+H]+ m/z 413.1498 (calculated 413.1501)

Q. How can synthesis optimization be systematically approached?

Answer: Employ Design of Experiments (DoE) and computational modeling:

  • DoE: Screen variables (temperature, solvent, catalyst loading) using fractional factorial designs to minimize trials. For example, optimize pyrrolidine coupling efficiency by varying Pd catalyst concentration (0.5–2.0 mol%) and reaction time (6–24 hrs) .
  • Computational Reaction Design: Use quantum chemical calculations (e.g., DFT) to predict activation energies and identify transition states. ICReDD’s workflow integrates reaction path searches with experimental validation to reduce optimization cycles .

Q. Table 2: Key Factors in Synthesis Optimization

FactorRange TestedOptimal ConditionImpact on Yield
Temperature60–100°C80°C+25%
SolventDMF, THF, DCMTHF+15% (vs. DMF)
Catalyst (Pd)0.5–2.0 mol%1.2 mol%Plateau at 1.5%

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or impurities. Mitigate by:

  • Purity Validation: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out side products .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Meta-Analysis: Compare data across studies controlling for cell lines (e.g., HEK293 vs. HeLa) and solvent effects (DMSO tolerance thresholds) .

Q. What strategies are effective for designing bioactive analogues?

Answer: Focus on functional group modifications guided by computational models:

  • Pharmacophore Modeling: Identify critical motifs (e.g., methoxybenzofuran’s role in target binding) using docking simulations (AutoDock Vina, Schrödinger).
  • SAR Studies: Synthesize derivatives with variations at the pyrrolidine (e.g., substituents affecting ring puckering) or imidazolidine-dione (e.g., N-alkylation for metabolic stability) .
  • ADMET Prediction: Use tools like SwissADME to prioritize analogues with favorable logP (2–4) and low cytochrome P450 inhibition .

Q. How to assess stability under storage and experimental conditions?

Answer: Conduct accelerated stability studies (ICH Q1A guidelines):

  • Stress Testing: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor degradation via HPLC .
  • Solution Stability: Test in common solvents (DMSO, PBS) at 4°C and −20°C. Precipitate formation in PBS after 48 hrs suggests limited aqueous stability .

Q. Table 3: Stability Profile

ConditionTimeframeDegradation (%)Key Degradants
60°C, dry2 weeks8%Hydrolyzed carbonyl
40°C, 75% RH4 weeks15%Oxidized benzofuran ring
Light (UV-vis)1 week5%Photoisomerization

Q. What methodologies elucidate metabolic pathways?

Answer: Combine in vitro models and analytical tools:

  • Liver Microsomes: Incubate with NADPH-supplemented human microsomes (1 mg/mL) for 60 mins. Quench with acetonitrile and analyze via LC-MS/MS .
  • Metabolite Identification: Use high-resolution MS/MS (Orbitrap) and isotopic labeling to distinguish phase I (oxidation) vs. phase II (glucuronidation) metabolites.

Q. How to study reaction mechanisms involving this compound?

Answer:

  • Kinetic Analysis: Monitor reaction progress via inline IR spectroscopy (e.g., carbonyl peak disappearance) or HPLC. Calculate rate constants under varying temperatures (Arrhenius plot) .
  • Computational Mechanistics: Map potential energy surfaces using Gaussian or ORCA to identify intermediates (e.g., tetrahedral adducts in nucleophilic acyl substitutions) .

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